molecular formula C13H19NO3S B2533504 [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine CAS No. 708216-81-3

[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine

Cat. No.: B2533504
CAS No.: 708216-81-3
M. Wt: 269.36
InChI Key: WVHBIUQUDOAWMX-UHFFFAOYSA-N
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Description

[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine is a sulfonamide derivative featuring a pyrrolidine ring linked to a substituted phenylsulfonyl group. The phenyl moiety is substituted with methoxy (at position 2) and methyl groups (at positions 4 and 5), which confer steric and electronic effects critical to its interactions in biological systems. This compound has been studied in the context of structure-activity relationship (SAR) analyses, particularly for its role in modulating activity in fused pyrimidine derivatives . Its design balances hydrophobic (methyl/methoxy) and polar (sulfonyl) groups, making it a candidate for probing enzyme binding pockets or developing pharmacologically active agents.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-10-8-12(17-3)13(9-11(10)2)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHBIUQUDOAWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative. One common method includes the use of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Significance

Orexin Receptor Agonism
The compound acts as an agonist for the orexin type 2 receptor, which is implicated in several physiological processes including sleep regulation, appetite control, and energy homeostasis. Research indicates that compounds with orexin type 2 receptor agonist activity can be beneficial in treating conditions such as narcolepsy, obesity, and other sleep disorders .

Therapeutic Applications

  • Narcolepsy Treatment : The orexin system plays a crucial role in wakefulness and energy balance. Agonists of the orexin type 2 receptor have been proposed as potential treatments for narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden sleep attacks .
  • Obesity Management : Studies suggest that these agonists may help regulate food intake and energy expenditure, making them candidates for obesity treatment .
  • Cognitive Enhancement : Research shows that orexin receptor agonists could improve cognitive functions in aging models by enhancing memory retention .

Inhibitory Effects on Caspases
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine derivatives have been tested for their inhibitory activities against caspases-3 and -7, enzymes involved in apoptosis. Certain analogs have shown nanomolar potency, indicating their potential use in therapeutic strategies aimed at controlling programmed cell death in various diseases, including cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Orexin AgonismIncreases wakefulness; potential for narcolepsy treatment
Anti-obesityModulates appetite and energy expenditure
Caspase InhibitionInhibits apoptosis-related enzymes

Case Study Highlights

  • A study demonstrated that a specific derivative of this compound exhibited significant inhibition of caspase enzymes, suggesting its utility in cancer therapy by preventing unwanted cell death .
  • In another research effort, the compound was shown to enhance cognitive function in murine models, indicating its potential for treating age-related cognitive decline .

Mechanism of Action

The mechanism of action of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation. The methoxy and dimethylphenyl groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity

The activity of sulfonamide derivatives is highly sensitive to substituent modifications. Key comparisons include:

Sulfonyl vs. Alkoxy Substituents
  • Alkoxy-substituted analogs (e.g., methoxy at R3) exhibit higher activity in fused pyrimidine systems, as alkoxy groups enhance hydrogen bonding and reduce steric hindrance .
Pyrrolidine vs. Other Heterocycles
  • Pyrrolidine is well-tolerated in sulfonamide frameworks and enhances activity by promoting conformational rigidity and optimal spatial orientation .
  • Substituted side chains (e.g., linear alkyl groups) reduce activity, highlighting the importance of cyclic amines like pyrrolidine in maintaining potency .

Key Research Findings

A summary of activity trends for similar compounds is provided below:

Compound Class Substituent at R3 Core Structure Activity Level (Relative) Reference
Alkoxy-substituted derivatives Methoxy Fused pyrimidine High Kawakita 2012b
Sulfonyl-pyrrolidine analogs Sulfonyl + pyrrolidine Fused pyrimidine Moderate Kawakita 2012a
Linear alkyl side-chain analogs Sulfonyl + alkyl chains Fused pyrimidine Low Kawakita 2012a

Mechanistic Insights

  • Electronic Effects : The sulfonyl group’s electron-withdrawing nature may reduce binding affinity in electron-rich environments, whereas methoxy groups (electron-donating) improve interactions .
  • Pyrrolidine Advantage : The pyrrolidine ring mitigates the sulfonyl group’s negative impact by stabilizing hydrophobic interactions and maintaining solubility .

Biological Activity

[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a methoxy-4,5-dimethylphenyl moiety. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially modulating enzyme activity and receptor binding.

The biological activity of this compound is largely attributed to its ability to bind specific enzymes or receptors. The sulfonyl group can interact with amino acid residues in enzyme active sites, leading to either inhibition or activation of enzymatic functions. The methoxy and dimethyl groups may enhance binding affinity and selectivity towards biological targets.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For example, it has been explored for its potential to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar structures have shown promising AChE inhibition with IC50 values in the nanomolar range .

2. Antimicrobial Activity

In studies focusing on antimicrobial properties, derivatives of pyrrolidine compounds have demonstrated significant activity against various bacteria and fungi. For instance, compounds related to this compound exhibited effective antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

3. Anticancer Potential

Pyrrolidine derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTargetIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase0.029
AntibacterialE. coli187
AnticancerVarious cancer lines<10

Case Studies

Case Study 1: Enzyme Inhibition
A study evaluated the AChE inhibition potential of pyrrolidine derivatives, including this compound. The results indicated that modifications in the phenyl ring significantly enhanced inhibitory activity compared to reference compounds.

Case Study 2: Anticancer Activity
In another investigation, pyrrolidine derivatives were tested against human cancer cell lines. One derivative showed an IC50 value of less than 10 µM against breast cancer cells, indicating potent anticancer activity that warrants further exploration for therapeutic applications.

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